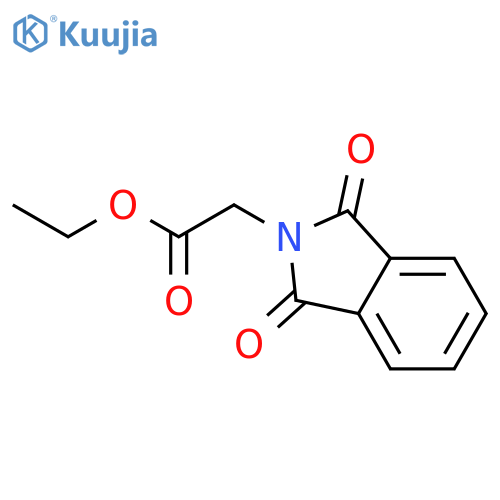

Cas no 6974-10-3 (Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate)

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

- 2H-Isoindole-2-aceticacid, 1,3-dihydro-1,3-dioxo-, ethyl ester

- Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetate

- PHTHALIMIDOACETIC ACID ETHYL ESTER

- 2-ETHOXYCARBONYL-METHYL-PHTHALIMIDE

- MFCD00023083

- AKOS000672240

- ethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

- NSC-23179

- amylsalicylate

- Phthalimidoacetic acid, ethyl ester

- A844957

- 2-(1,3-dioxo-2-isoindolyl)acetic acid ethyl ester

- SDCCGMLS-0019580.P002

- CHEMBL1871113

- FT-0720717

- 2-Isoindolineacetic acid, 1,3-dioxo-, ethyl ester

- Ethyl2-(1,3-dioxoisoindolin-2-yl)acetate

- ethyl 2-(1,3-dioxoisoindol-2-yl)acetate

- CS-0206699

- A914678

- N-(Ethoxycarbonylmethyl)phthalimide

- ethyl (2,3-dihydro-1,3-dioxo-1h-isoindol-2-yl)acetate

- SCHEMBL11453331

- MLS000062962

- HMS2359C08

- Phthalylglycine ethyl ester

- DTXSID40989906

- AF-960/00453010

- SR-01000510368-1

- 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

- 6974-10-3

- Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

- 2H-Isoindole-2-acetic acid,3-dihydro-1,3-dioxo-, ethyl ester

- LS-04303

- SR-01000510368

- Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate #

- SMR000071649

- NSC 23179

- Ethyl phthalimidoacetate

- NSC-255094

- NSC23179

- NSC255094

- ethyl 2-[1,3-bis(oxidanylidene)isoindol-2-yl]ethanoate

- Ethyl 1,3-dioxo-2-isoindolineacetate

- Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate

- SB38365

- NSC 255094

- DCV2ZHH9RJ

- 2H-Isoindole-2-aceticacid,1,3-dihydro-1,3-dioxo-,ethyl ester

- DB-081086

- STK246956

- ALBB-013696

- Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate

-

- MDL: MFCD00023083

- インチ: InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3

- InChIKey: NYNCZOLNVTXTTP-UHFFFAOYSA-N

- SMILES: O=C(OCC)CN(C(C1=C2C=CC=C1)=O)C2=O

計算された属性

- 精确分子量: 233.06900

- 同位素质量: 233.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 328

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 63.7A^2

じっけんとくせい

- 密度みつど: 1.2697 (rough estimate)

- ゆうかいてん: 112.5°C

- Boiling Point: 300°C at 760 mmHg

- フラッシュポイント: 170.2±23.2 °C

- Refractive Index: 1.5560 (estimate)

- PSA: 63.68000

- LogP: 0.78360

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate Security Information

- Signal Word:Warning

- 危害声明: H302

- Warning Statement: P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 储存条件:Sealed in dry,2-8°C

- HazardClass:IRRITANT

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | E917393-100mg |

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate |

6974-10-3 | 100mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E917393-250mg |

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate |

6974-10-3 | 250mg |

$ 55.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D966606-5g |

2-Ethoxycarbonyl-methyl-phthalimide |

6974-10-3 | 95% | 5g |

$320 | 2024-07-28 | |

| eNovation Chemicals LLC | D966606-25g |

2-Ethoxycarbonyl-methyl-phthalimide |

6974-10-3 | 95% | 25g |

$1095 | 2024-07-28 | |

| Matrix Scientific | 063584-500mg |

Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetate |

6974-10-3 | 500mg |

$118.00 | 2023-09-09 | ||

| Matrix Scientific | 063584-5g |

Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetate |

6974-10-3 | 5g |

$380.00 | 2023-09-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0135-25g |

2-Ethoxycarbonyl-methyl-phthalimide |

6974-10-3 | 97% | 25g |

8310.82CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0135-25g |

2-Ethoxycarbonyl-methyl-phthalimide |

6974-10-3 | 97% | 25g |

¥8569.06 | 2025-01-22 | |

| Ambeed | A847247-1g |

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate |

6974-10-3 | 98% | 1g |

$57.0 | 2025-03-16 | |

| 1PlusChem | 1P00FEG6-1g |

2-ETHOXYCARBONYL-METHYL-PHTHALIMIDE |

6974-10-3 | 98% | 1g |

$72.00 | 2025-02-27 |

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

10. Book reviews

Ethyl 2-(1,3-dioxoisoindol-2-yl)acetateに関する追加情報

Ethyl 2-(1,3-Dioxoisoindolin-2-yl)Acetate: A Comprehensive Overview

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, with CAS number 6974-10-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a 2-(1,3-dioxoisoindolin-2-yl)acetic acid moiety. The isoindoline ring system, a key structural feature of this compound, has been extensively studied for its potential applications in drug design and materials science.

The synthesis of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves a series of well-established organic reactions. The isoindoline core is typically formed through the condensation of an aldehyde or ketone with an amine derivative, followed by cyclization to form the heterocyclic ring. The esterification step introduces the ethyl group, which enhances the compound's solubility and bioavailability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate exhibits a range of interesting physical and chemical properties. Its melting point is reported to be approximately 150°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

One of the most promising applications of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate lies in its potential as a building block for more complex molecules. Researchers have explored its use in the construction of bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead molecule for drug development.

In addition to its role in drug design, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate has also been investigated for its electronic properties. The isoindoline ring system is known to exhibit semiconductor-like behavior under certain conditions, making it a candidate for applications in organic electronics. Ongoing research is focused on optimizing the electronic properties of this compound through structural modifications and functionalization.

From an environmental perspective, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate has been shown to degrade under specific conditions. Studies on its biodegradation pathways indicate that it undergoes hydrolysis in aqueous environments to form less complex compounds. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate (CAS No: 6974-10-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in both academic and industrial settings.

6974-10-3 (Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate) Related Products

- 23244-58-8(Methyl (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate)

- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)

- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)

- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)

- 1315059-86-9(2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)

- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)

- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)

- 1807058-71-4(Ethyl 3-nitro-5-(trifluoromethyl)picolinate)